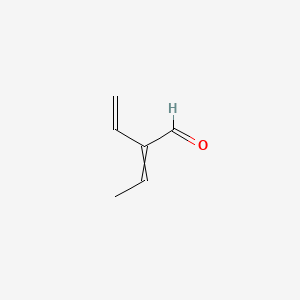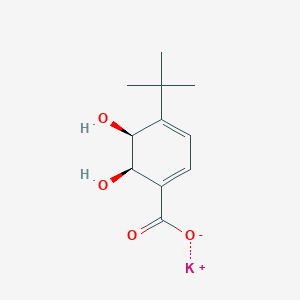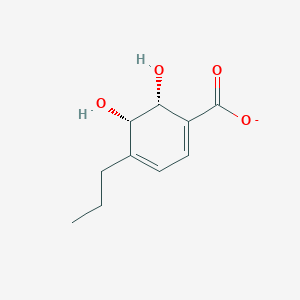
Barium acetylacetonate hydrate
Übersicht
Beschreibung
Barium acetylacetonate hydrate is a compound with the formula Ba(C5H7O2)2. It is the Ba2+ complex of the anion acetylacetonate . The compound is typically encountered as an ill-defined hydrate, which would accord with the high coordination number characteristic of barium .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: Ba(C5H7O2)2 · xH2O . The molecular weight of the compound is 335.54 (anhydrous basis) .Physical And Chemical Properties Analysis
This compound appears as a white solid . It has a molar mass of 335.545 g·mol−1 . The compound is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Catalyst in Ethylbenzene Oxidation
Barium acetylacetonate has been utilized as a catalyst in the liquid-phase oxidation of ethylbenzene with molecular oxygen. Ethylbenzene hydroperoxide was the major product, indicating the activation of C–H bonds only at the alkyl chain. Different types of barium compounds influenced the rate of product formation significantly (Toribio, Campos-Martín, & Fierro, 2005).
Metalorganic Chemical Vapor Deposition
Barium acetylacetonate hydrate has been employed in the fabrication of ferromagnetic oxide thin films through metalorganic chemical vapor deposition (MOCVD). This method has successfully deposited polycrystalline and c-axis preferred films of BaFe12O19 with notable magnetic properties (Donahue & Schleich, 1992).
Synthesis of Ceramic Precursor Powders
The solubility and thermal behavior of barium acetylacetonates in supercritical fluids have been studied for the synthesis of ceramic precursor powders. These studies provide insights into the solubility measurements and decomposition properties of these compounds under various conditions (M’hamdi, Bocquet, Chhor, & Pommier, 1992).
Hydrothermal Synthesis of BaTiO3
Barium acetylacetonate is used in the hydrothermal synthesis of BaTiO3 particles. It acts as a precursor in a chemically modified, amorphous titanium (hydrous) oxide precursor, facilitating the dissolution and precipitation process crucial for the formation of BaTiO3 (Moon, Suvacı, Morrone, Costantino, & Adair, 2003).
Peptized Solution for Sol-Gel BaTiO3
A standard acetate-derived barium titanate gel, when peptized with acetylacetone, forms a stable colloidal solution. This approach is instrumental in synthesizing BaTiO3 with distinct thermal conversion behavior and crystallinity properties (Harizanov, 1998).
Catalytic and Thermoanalysis Studies
Barium acetylacetonate has been studied in conjunction with other transition metals acetylacetonates for their roles as catalysts and their thermal properties. This research helps in understanding the decomposition temperatures and the kinetic parameters of these compounds (Jasim & Hamid, 1985).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVTHFPMWHAEG-SUKNRPLKSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)







![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)


